CID 71354753
Description
Key inferred properties include:
- Core structure: Likely a polycyclic or heterocyclic framework with halogen substituents (e.g., chlorine) or functional groups such as amines.
- Molecular weight: Estimated to range between 180–220 g/mol, based on analogs like CAS 918538-05-3 (C₆H₃Cl₂N₃, MW 188.01) .
- Biological activity: Potential cytotoxicity or enzyme modulation, inferred from structurally similar oscillatoxins and pyrazolo-triazines .
Properties
CAS No. |
12383-83-4 |
|---|---|
Molecular Formula |
InPt3 |
Molecular Weight |
700.1 g/mol |
InChI |
InChI=1S/In.3Pt |
InChI Key |
GFTRSNMUDKQTHW-UHFFFAOYSA-N |
Canonical SMILES |
[In].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 71354753 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
CID 71354753 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, it could be used in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism by which CID 71354753 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs
Structural Insights :
Functional Analogs
Functional Insights :
- This compound’s halogenated structure suggests utility in cross-coupling reactions, akin to CAS 918538-05-3’s role in Suzuki-Miyaura reactions .
- Oscillatoxin D’s biological activity contrasts with this compound’s inferred role as a synthetic intermediate .
Research Findings and Limitations
- Bioactivity: While oscillatoxin derivatives show nanomolar cytotoxicity, this compound’s bioactivity remains unverified. Preliminary assays (e.g., IC₅₀) are recommended .
- Stability : Halogenated analogs like CAS 918538-05-3 exhibit hydrolytic stability at pH 4–9, suggesting this compound may share this trait .
- Knowledge Gaps: Absence of crystallographic data (e.g., CCDC entries) or explicit spectral characterization for this compound limits mechanistic studies .
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